2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This specific compound features an amino group at the 4-position and a 4-chloro-2-butenyl group at the 1-position, with the (E)-configuration indicating the trans arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidinone derivative.
Amination: Introduction of the amino group at the 4-position using reagents like ammonia or amines under controlled conditions.
Alkylation: The 1-position is alkylated with 4-chloro-2-butenyl chloride in the presence of a base such as potassium carbonate to facilitate the reaction.
Isomerization: Ensuring the (E)-configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the double bond or the keto group can yield saturated or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated or alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic pathways, or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (Z)-: The cis isomer with different spatial arrangement.
2(1H)-Pyrimidinone, 4-amino-1-(4-bromo-2-butenyl)-, (E)-: Similar structure with a bromo substituent instead of chloro.
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butyl)-, (E)-: Saturated version of the compound.
Uniqueness
The unique combination of the amino group, chloro-butenyl group, and (E)-configuration imparts specific chemical reactivity and biological activity to the compound, distinguishing it from its analogs.
Properties
CAS No. |
117011-73-1 |
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Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
4-amino-1-[(E)-4-chlorobut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-2-5-12-6-3-7(10)11-8(12)13/h1-3,6H,4-5H2,(H2,10,11,13)/b2-1+ |
InChI Key |
NZLSHCSJFKMBAO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C/C=C/CCl |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC=CCCl |
Origin of Product |
United States |
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